1-(3,3,3-Trifluoro-2-oxopropyl)piperidine-4-carboxylic acid
Description
BenchChem offers high-quality 1-(3,3,3-Trifluoro-2-oxopropyl)piperidine-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3,3,3-Trifluoro-2-oxopropyl)piperidine-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-(3,3,3-trifluoro-2-oxopropyl)piperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12F3NO3/c10-9(11,12)7(14)5-13-3-1-6(2-4-13)8(15)16/h6H,1-5H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBCORDIHZBRWIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)CC(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3,3,3-Trifluoro-2-oxopropyl)piperidine-4-carboxylic acid is a nitrogen-containing heterocyclic compound notable for its unique structural features, including a trifluoromethyl ketone group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of enzyme inhibition and receptor interactions.
- IUPAC Name : 1-(3,3,3-Trifluoro-2-oxopropyl)piperidine-4-carboxylic acid
- Molecular Formula : C9H12F3NO3
- Molecular Weight : 239.19 g/mol
- CAS Number : 2098031-00-4
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The trifluoromethyl ketone moiety can act as an electrophile, facilitating covalent bonding with nucleophilic sites on proteins or other biomolecules. This interaction can modulate enzyme activity or receptor binding, leading to significant biological effects.
Enzyme Inhibition
Research indicates that compounds with similar structures exhibit inhibitory effects on various enzymes. For instance, studies have shown that piperidine derivatives can inhibit soluble epoxide hydrolase (sEH), which is involved in fatty acid metabolism and inflammation pathways. The introduction of the trifluoromethyl group may enhance the potency and selectivity of these inhibitors due to increased lipophilicity and electronic effects.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In a study involving piperidine derivatives, several compounds demonstrated significant antibacterial activity against various strains of bacteria. The presence of the trifluoromethyl group appears to contribute positively to the antimicrobial efficacy by enhancing membrane permeability or disrupting bacterial metabolic processes.
Case Studies and Research Findings
- Antibacterial Studies : A synthesis study focused on piperidine derivatives including 1-(3,3,3-Trifluoro-2-oxopropyl)piperidine-4-carboxylic acid showed promising antibacterial activity against Gram-positive and Gram-negative bacteria. The study utilized standard disk diffusion methods to assess efficacy, revealing that certain derivatives exhibited zone inhibition comparable to established antibiotics .
- Enzyme Inhibition Studies : In vitro assays demonstrated that derivatives of this compound could inhibit sEH with IC50 values in the low micromolar range. These findings suggest potential applications in treating conditions related to inflammation and pain management .
Data Table: Biological Activities Summary
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
